7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of quinolone antibacterials. This compound is known for its potent antibacterial activity, particularly against Gram-positive and Gram-negative organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthyridine core, introduction of the cyclopropyl and fluoro groups, and the attachment of the pyrrolidinyl side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications. These derivatives are often studied for their enhanced or reduced efficacy in antibacterial activity .
Scientific Research Applications
7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of quinolone antibacterials and their mechanisms of action.
Biology: The compound is studied for its interactions with bacterial enzymes and its effects on bacterial cell processes.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Mechanism of Action
The mechanism of action of 7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
7-[3-(aminomethyl)-1-pyrrolidinyl] derivatives: These compounds have similar structures but differ in the side chain, leading to variations in antibacterial activity.
Other quinolone antibacterials: Compounds like ciprofloxacin and levofloxacin share the quinolone core but have different substituents, affecting their spectrum of activity and pharmacokinetics.
Uniqueness
The uniqueness of 7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid lies in its specific side chain configuration, which confers enhanced antibacterial activity and reduced toxicity compared to other similar compounds. This makes it a valuable candidate for further research and development in the field of antibacterial agents .
Properties
CAS No. |
135026-90-3 |
---|---|
Molecular Formula |
C18H21FN4O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H21FN4O3/c1-9(20)10-4-5-22(7-10)17-14(19)6-12-15(24)13(18(25)26)8-23(11-2-3-11)16(12)21-17/h6,8-11H,2-5,7,20H2,1H3,(H,25,26)/t9-,10+/m0/s1 |
InChI Key |
WPMBVEWHIIMBCK-VHSXEESVSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N |
Canonical SMILES |
CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.